molecular formula C6H6S B14332182 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene CAS No. 106113-42-2

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene

Cat. No.: B14332182
CAS No.: 106113-42-2
M. Wt: 110.18 g/mol
InChI Key: YZNWEPJWKKGVLU-UHFFFAOYSA-N
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Description

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene is a chemical compound characterized by the presence of a propadiene backbone with a prop-1-yn-1-yl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene typically involves the reaction of propadiene with a prop-1-yn-1-yl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Prop-1-yn-1-yl)sulfanyl]propadiene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Prop-1-yn-1-ylbenzene: Similar in structure but with a benzene ring instead of a propadiene backbone.

    Prop-2-yn-1-yloxybenzene: Contains an oxygen atom linking the prop-2-yn-1-yl group to a benzene ring.

    Potassium 1-[(prop-1-yn-1-yl)sulfanyl]propadien-1-ide: A potassium salt derivative of the compound.

Uniqueness

1-[(Prop-1-yn-1-yl)sulfanyl]propadiene is unique due to its specific structural features, including the propadiene backbone and the sulfur linkage

Properties

CAS No.

106113-42-2

Molecular Formula

C6H6S

Molecular Weight

110.18 g/mol

InChI

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h5H,1H2,2H3

InChI Key

YZNWEPJWKKGVLU-UHFFFAOYSA-N

Canonical SMILES

CC#CSC=C=C

Origin of Product

United States

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